1-(3-Methylbutyl)-3-nitro-1H-pyrazole 1-(3-Methylbutyl)-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13384126
InChI: InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

1-(3-Methylbutyl)-3-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13384126

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbutyl)-3-nitro-1H-pyrazole -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 1-(3-methylbutyl)-3-nitropyrazole
Standard InChI InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3
Standard InChI Key IPMHKTSLLIWLKJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C=CC(=N1)[N+](=O)[O-]

Introduction

Synthesis of 1-(3-Methylbutyl)-3-nitro-1H-pyrazole

The synthesis of substituted pyrazoles generally involves condensation reactions between hydrazines and β-diketones or their equivalents. Specific details for synthesizing this compound may include:

General Steps:

  • Preparation of Precursors:

    • Synthesize or procure a suitable β-diketone precursor with a 3-methylbutyl substituent.

    • Prepare hydrazine derivatives for reaction with the diketone.

  • Reaction Conditions:

    • React the β-diketone with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol).

    • Introduce a nitration step using reagents such as nitric acid or nitrating mixtures to append the nitro group at position 3.

Example Reaction Scheme:

R-CO-CH2CO-R’+NH2NH2Pyrazole Derivative\text{R-CO-CH}_2-\text{CO-R'} + \text{NH}_2-\text{NH}_2 \rightarrow \text{Pyrazole Derivative}
Followed by nitration:
Pyrazole Derivative+HNO3Nitro-Pyrazole Derivative\text{Pyrazole Derivative} + \text{HNO}_3 \rightarrow \text{Nitro-Pyrazole Derivative}

Pharmaceutical Applications

  • Anti-inflammatory Activity: Pyrazoles are known for their anti-inflammatory properties, often acting as cyclooxygenase inhibitors.

  • Antimicrobial Activity: The nitro group commonly enhances antimicrobial efficacy against bacterial and fungal strains.

  • Anticancer Potential: Nitro-substituted heterocycles have shown cytotoxic activity in some studies.

Agrochemicals

  • Pyrazoles are used in pesticides and herbicides due to their ability to inhibit enzymatic pathways in pests.

Material Science

  • Nitro-substituted pyrazoles may serve as precursors for energetic materials due to their high nitrogen content.

Biological Activity:

  • Nitro-pyrazoles have been reported as potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .

  • Some derivatives exhibit antifungal activity, outperforming standard treatments like fluconazole .

Chemical Reactivity:

  • The nitro group makes the compound electrophilic, enabling further functionalization for specialized applications.

Toxicity Considerations:

  • Nitro groups can influence toxicity; hence, safety evaluations are critical before pharmaceutical or agricultural use.

Challenges:

  • Limited availability of data specific to 1-(3-Methylbutyl)-3-nitro-1H-pyrazole complicates precise characterization.

  • Nitration reactions can yield regioisomers, requiring careful purification techniques.

Future Research Directions:

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.

  • Synthetic Optimization: Develop regioselective methods for efficient production.

  • Material Applications: Investigate energetic material potential due to its nitro functionality.

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